molecular formula C4HCl2NO2S B091651 3,4-Dichloroisothiazole-5-carboxylic acid CAS No. 18480-53-0

3,4-Dichloroisothiazole-5-carboxylic acid

Cat. No. B091651
CAS RN: 18480-53-0
M. Wt: 198.03 g/mol
InChI Key: HQZKNCJWLIWCSV-UHFFFAOYSA-N
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Description

3,4-Dichloroisothiazole-5-carboxylic acid is a chemical compound that belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. The presence of chloro substituents and a carboxylic acid group in the molecule suggests that it may have interesting chemical reactivity and potential for various applications.

Synthesis Analysis

The synthesis of chlorinated isothiazole derivatives can be complex due to the reactivity of the halogen substituents. For example, the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile has been optimized to yield various substituted isothiazoles, demonstrating the potential for selective functionalization of these compounds . Although this does not directly describe the synthesis of 3,4-dichloroisothiazole-5-carboxylic acid, it provides insight into the synthetic strategies that could be employed for chlorinated isothiazoles.

Molecular Structure Analysis

The molecular structure of chlorinated isothiazoles can be characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been reported, providing detailed information on bond lengths, bond angles, and torsion angles . This information is crucial for understanding the electronic properties and reactivity of such compounds.

Chemical Reactions Analysis

Chlorinated isothiazoles can undergo a variety of chemical reactions. For example, the hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles has been shown to be regioselective, leading to the synthesis of 3-haloisothiazole-4-carbonitriles . This indicates that halogen atoms on the isothiazole ring can be selectively removed or replaced, allowing for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated isothiazoles are influenced by their molecular structure. For example, the crystal and molecular structure of 3-trichloromethyl-4-chloro-5-isopropoxyisothiazole has been studied, revealing that the substitution of chlorine affects bond lengths and the conjugation with the heterocycle . These structural changes can impact the compound's reactivity, solubility, and other physical properties.

Scientific Research Applications

Application 1: Fungicide

  • Scientific Field : Agricultural Science
  • Summary of Application : 3,4-Dichloroisothiazole-5-carboxylic acid is used in the synthesis of strobilurin analogs, which have been found to display very good fungicidal activity against one or multiple plant pathogens in vitro and in vivo .
  • Methods of Application : The compounds were designed and synthesized, and their structures were elucidated by NMR and HRMS. The typical crystal structure was determined by X-ray diffraction for validation .
  • Results or Outcomes : Compounds 6d, 6g, and 8d showed a broad spectrum of fungicidal activity. Compound 8d displayed better efficacy against Sphaerotheca fuliginea than commercial standards azoxystrobin and trifloxystrobin, and better efficacy against Pseudoperonospora cubensis than trifloxystrobin .

Application 2: Plant-Activator

  • Scientific Field : Environmental Toxicology
  • Summary of Application : A novel 3,4-dichloroisothiazole based fungicide with activating plant defense responses, known as a plant-activator, was investigated .
  • Methods of Application : The hydrolysis characteristics of this plant-activator were investigated under different conditions (pH and temperature) using ultra-performance liquid chromatography (UPLC) and quadrupole Time-of-Flight (Q-TOF) .
  • Results or Outcomes : The hydrolysis case complied with the first-order kinetic model, with half-lives ranging from 4.8 hours to 3.2 days at pH 4, 7, 9 and temperature at 25 and 50℃ .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H302+H312+H332-H315-H319-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, suggesting that one should avoid breathing dust and contact with skin and eyes, wear protective clothing, gloves, safety glasses, and dust respirator .

properties

IUPAC Name

3,4-dichloro-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)10-7-3(1)6/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZKNCJWLIWCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041467
Record name 3,4-Dichloro-5-isothiazolecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloroisothiazole-5-carboxylic acid

CAS RN

18480-53-0
Record name 3,4-Dichloro-5-isothiazolecarboxylic acid
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Record name 3,4-Dichloro-5-isothiazolecarboxylate
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Record name 3,4-Dichloro-5-isothiazolecarboxylic acid
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Record name 3,4-dichloroisothiazole-5-carboxylic acid
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Record name 3,4-DICHLORO-5-ISOTHIAZOLECARBOXYLATE
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